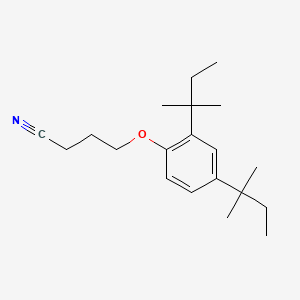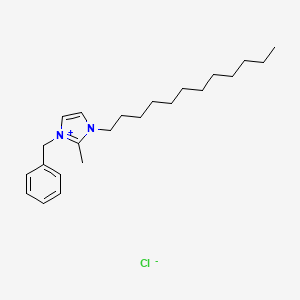
4-(2,4-Di-tert-pentylphenoxy)butanenitrile
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. It includes understanding the bonding, stereochemistry, and functional groups present in the molecule.Chemical Reactions Analysis
This involves understanding the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves understanding the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, density, and reactivity.Wissenschaftliche Forschungsanwendungen
1. Reactivity and Model Compounds Studies
Research by Dulog and David (1976) investigates the reactivity of polystyrene and model compounds toward tert-butoxy radicals, with a focus on the influence of steric hindrance in hydrogen abstracting steps. This study includes references to compounds similar to 4-(2,4-Di-tert-pentylphenoxy)butanenitrile and their reactions, offering insights into the chemical behavior of such molecules in different conditions (Dulog & David, 1976).
2. Metallophthalocyanines and Catalytic Activity
Gökçe, Saka, Bıyıklıoğlu, and Kantekin (2013) discuss the synthesis and characterization of metal-free and metallophthalocyanines, which includes derivatives of phthalonitrile similar to 4-(2,4-Di-tert-pentylphenoxy)butanenitrile. This research highlights the potential of such compounds in catalyzing reactions, specifically in the oxidation of cyclohexene, demonstrating the applicability of these molecules in catalysis and organic synthesis (Gökçe et al., 2013).
3. Optical and Redox Properties in Chalcogenopyrylium Dyes
Panda, Virkler, and Detty (2003) explore the linear optical properties and electrochemical redox properties of chalcogenopyrylium dyes, incorporating tert-butyl substituents, similar to those in 4-(2,4-Di-tert-pentylphenoxy)butanenitrile. This study offers valuable information on the effect of these substituents on the optical and redox behaviors of the dyes, which can be crucial for applications in photonic and electronic devices (Panda et al., 2003).
4. Antiferromagnetic Exchange Interaction Studies
Fujita et al. (1996) research antiferromagnetic exchange interactions in compounds like 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), which share structural similarities with 4-(2,4-Di-tert-pentylphenoxy)butanenitrile. Their findings contribute to the understanding of magnetic interactions in organic compounds, which could be beneficial in designing magnetic materials and studying molecular magnetism (Fujita et al., 1996).
5. Synthesis and Electrochemical Properties of Benzimidazole Derivatives
Ozelcaglayan et al. (2012) delve into the synthesis and electrochemical properties of new benzimidazole units incorporating tert-butyl groups. This research is significant for the development of donor-acceptor type polymers, indicating potential applications of similar compounds in electronic materials and devices (Ozelcaglayan et al., 2012).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it.
Zukünftige Richtungen
This involves understanding the potential applications of the compound and areas of future research.
I hope this helps! If you have a specific compound or topic you’d like information on, feel free to ask!
Eigenschaften
IUPAC Name |
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO/c1-7-19(3,4)16-11-12-18(22-14-10-9-13-21)17(15-16)20(5,6)8-2/h11-12,15H,7-10,14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWCXPGDBLFXNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC#N)C(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067962 | |
| Record name | Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Di-tert-pentylphenoxy)butanenitrile | |
CAS RN |
36268-65-2 | |
| Record name | 4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36268-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanenitrile, 4-(2,4-bis(1,1-dimethylpropyl)phenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036268652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2,4-bis(tert-pentyl)phenoxy]butyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1346943.png)



